molecular formula C6H5I2NO B3050004 4-Amino-2,6-diiodophenol CAS No. 2297-82-7

4-Amino-2,6-diiodophenol

Cat. No.: B3050004
CAS No.: 2297-82-7
M. Wt: 360.92 g/mol
InChI Key: MQGFZJCCEDLGNT-UHFFFAOYSA-N
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Description

4-Amino-2,6-diiodophenol is an organoiodide compound with the molecular formula C6H5I2NO It is characterized by the presence of two iodine atoms and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-diiodophenol typically involves the iodination of phenol derivatives. One common method is the electrophilic halogenation of phenol with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-diiodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of iodinated or aminated derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2,6-diiodophenol involves its interaction with molecular targets and pathways within biological systems. The compound’s iodine atoms and amino group play crucial roles in its reactivity and interactions. These functional groups can form bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

  • 2-Iodophenol
  • 3-Iodophenol
  • 4-Iodophenol
  • 2,3-Diiodophenol
  • 2,4-Diiodophenol
  • 2,5-Diiodophenol
  • 2,6-Diiodophenol
  • 3,4-Diiodophenol
  • 3,5-Diiodophenol

Uniqueness: 4-Amino-2,6-diiodophenol is unique due to the presence of both amino and diiodo groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other iodophenols may not be suitable for .

Properties

IUPAC Name

4-amino-2,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGFZJCCEDLGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501681
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-82-7
Record name 4-Amino-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-diiodophenol
Reactant of Route 2
4-Amino-2,6-diiodophenol
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Reactant of Route 4
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Reactant of Route 5
4-Amino-2,6-diiodophenol
Reactant of Route 6
4-Amino-2,6-diiodophenol

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